tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate
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Overview
Description
tert-Butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate: is an organic compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate typically involves the reaction of 4-(bromomethyl)-2-methylphenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include , , and .
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate is used as a building block for the synthesis of more complex molecules . It serves as a precursor for various functionalized compounds through substitution reactions .
Biology and Medicine: The compound is utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic applications . It is also used in the study of enzyme inhibitors and receptor modulators .
Industry: In the agrochemical industry, this compound is employed in the synthesis of pesticides and herbicides . Its reactivity makes it a valuable intermediate for producing compounds with specific biological activities .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate involves its ability to act as an electrophile in substitution reactions . The bromine atom is a good leaving group, making the compound reactive towards nucleophiles . This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule .
Comparison with Similar Compounds
- tert-Butyl N-[4-(bromomethyl)phenyl]carbamate
- tert-Butyl N-[4-(bromomethyl)-2-chlorophenyl]carbamate
- tert-Butyl N-[4-(bromomethyl)-2-fluorophenyl]carbamate
Uniqueness: tert-Butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate is unique due to the presence of the methyl group at the 2-position of the phenyl ring . This structural feature can influence the compound’s reactivity and the types of reactions it undergoes . The methyl group can also affect the compound’s physical properties, such as solubility and boiling point .
Properties
Molecular Formula |
C13H18BrNO2 |
---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
tert-butyl N-[4-(bromomethyl)-2-methylphenyl]carbamate |
InChI |
InChI=1S/C13H18BrNO2/c1-9-7-10(8-14)5-6-11(9)15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
InChI Key |
PFBBCTDKRPCSKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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